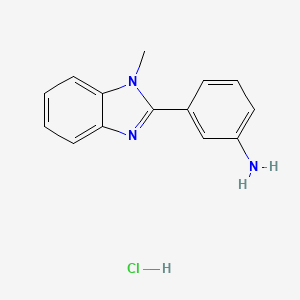

3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline hydrochloride

Descripción

Propiedades

IUPAC Name |

3-(1-methylbenzimidazol-2-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3.ClH/c1-17-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(15)9-10;/h2-9H,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFERXAFXEGBZQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been reported to exhibit a broad range of biological activities. These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. The specific targets for these activities vary widely and are often dependent on the exact structure of the compound.

Mode of Action

Based on the wide range of activities exhibited by similar compounds, it can be inferred that the compound likely interacts with its targets in a manner that modulates their function. The exact nature of these interactions and the resulting changes would depend on the specific target and the context in which the compound is used.

Biochemical Pathways

Given the broad range of activities exhibited by similar compounds, it can be inferred that the compound likely affects multiple pathways. The downstream effects of these pathway modulations would depend on the specific target and the context in which the compound is used.

Actividad Biológica

3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline hydrochloride, with the CAS Number 1354952-03-6, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C14H14ClN3, with a molecular weight of 259.73 g/mol. This compound belongs to a class of benzodiazoles, which are known for their diverse pharmacological properties.

The biological activity of this compound is inferred from studies on similar compounds. It is believed to interact with various biological targets, potentially modulating protein-protein interactions and influencing multiple biochemical pathways. The mode of action may involve the inhibition of specific signaling pathways, which is a common characteristic among benzodiazole derivatives.

Biological Activities

Research indicates that compounds structurally related to this compound exhibit a range of biological activities including:

- Antitumor Activity : Some benzodiazole derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific kinases or proteins involved in tumor growth.

- Inhibition of Protein–Protein Interactions (PPIs) : Recent studies have highlighted the potential of certain benzothiadiazole derivatives as STAT3 inhibitors, which play a critical role in cancer progression and immune response modulation .

Inhibition of STAT3

A study published in Molecules reported that certain benzothiadiazole derivatives demonstrated significant inhibitory activity against the STAT3 protein, with an IC50 value of 15.8 ± 0.6 µM . This suggests that this compound may also exhibit similar properties given its structural similarities.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzodiazole ring can significantly influence the biological activity of these compounds. For instance, bulky lipophilic substituents were found to decrease inhibitory activity against STAT3, emphasizing the importance of specific functional groups in enhancing biological efficacy .

Data Table: Biological Activities and IC50 Values

Comparación Con Compuestos Similares

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | CAS Number |

|---|---|---|---|---|

| 3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline hydrochloride (Target Compound) | C₁₄H₁₄ClN₃ | 259.73 | Benzodiazol core, methyl group, aniline-HCl | 1354952-03-6 |

| [2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-benzodiazol-2-yl)ethyl]amine | C₁₆H₂₀N₄S | 300.43 | Benzodiazol + thiazole, ethyl linker | 1797280-03-5 |

| 4-amino-1,1-difluorobutan-2-one; trifluoroacetic acid 2-chloro-N-methyl-6-(trifluoromethyl)aniline hydrochloride | C₆H₈F₅NO₃ | Not reported | Fluorinated aniline, trifluoroacetyl group | EN300-43608040 |

| 2-Amino-2-cyclohexylethan-1-ol hydrochloride | C₈H₁₈ClNO | 179.69 | Cyclohexyl group, ethanolamine-HCl | 1354951-41-9 |

Key Observations:

Structural Complexity: The target compound is less complex than the thiazole-containing derivative (CAS: 1797280-03-5), which incorporates a 1,3-thiazole ring and an ethyl linker, increasing its molecular weight to 300.43 g/mol .

Functional Group Diversity: The target compound’s aniline group contrasts with the ethanolamine-HCl moiety in 2-amino-2-cyclohexylethan-1-ol hydrochloride (CAS: 1354951-41-9), which has a lower molecular weight (179.69 g/mol) and a cyclohexyl substituent .

Pharmacological Implications: Benzodiazol derivatives are known for their role in kinase inhibition and DNA intercalation. The thiazole-containing analog (CAS: 1797280-03-5) may exhibit enhanced binding to metal ions or biological targets due to sulfur’s Lewis basicity . Fluorinated compounds like EN300-43608040 are often explored for improved bioavailability and resistance to enzymatic degradation .

Limitations and Knowledge Gaps

- Physical Property Data : Melting points, solubility, and stability data for the target compound and its analogs are sparse in open-source literature, highlighting a need for further experimental characterization .

Métodos De Preparación

Synthesis of the Benzodiazole Core

The benzodiazole core, a crucial heterocyclic structure, can be synthesized via condensation reactions involving o-phenylenediamine derivatives and appropriate carbonyl compounds.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | o-Phenylenediamine derivatives + formic acid or aldehydes | Cyclization to form benzodiazole ring |

| 2 | Acid or base catalysis, reflux | Cyclization under controlled conditions |

Research Findings:

A typical method involves condensing o-phenylenediamine with formic acid derivatives under reflux to produce the benzodiazole nucleus, as supported by literature on heterocyclic synthesis.

N-Methylation of Benzodiazole

The methylation of the nitrogen atom in the benzodiazole ring is achieved using methylating agents such as methyl iodide or dimethyl sulfate.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 3 | Methyl iodide (CH3I) + base (e.g., K2CO3) | N-methylation of benzodiazole ring nitrogen |

| 4 | Solvent: Acetone or DMF | Reaction at room temperature or mild heating |

Research Findings:

Methylation is typically performed in polar aprotic solvents like DMF, with potassium carbonate as a base, ensuring selective N-methylation.

Introduction of the Aniline Group

The aromatic amine is introduced via nucleophilic aromatic substitution or via coupling reactions.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 5 | Nucleophilic substitution of halogenated benzodiazole derivative with aniline | Formation of the aniline substituent |

| 6 | Catalysts: Copper or palladium (if cross-coupling) | Cross-coupling reactions such as Suzuki or Buchwald-Hartwig |

Research Findings:

Cross-coupling strategies, especially palladium-catalyzed Buchwald-Hartwig amination, are effective for attaching the aniline group to aromatic halides.

Conversion to Hydrochloride Salt

The final step involves acid-base reaction to form the hydrochloride salt.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 7 | Hydrogen chloride gas or HCl in ethanol | Salt formation by protonation of amine group |

| 8 | Recrystallization from ethanol or water | Purification of the hydrochloride salt |

Research Findings:

The hydrochloride salt is typically obtained by bubbling dry HCl gas through an ethanolic solution of the free base, followed by recrystallization to purify.

Summary of Preparation Data

| Step | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Benzodiazole core formation | o-Phenylenediamine + aldehyde | Reflux | Acidic or basic | ~70-85% | Cyclization efficiency varies |

| N-Methylation | Methyl iodide + K2CO3 | DMF | Room temperature | ~80-90% | Selective N-methylation |

| Aniline substitution | Cross-coupling reagents | Toluene/DMF | Reflux | ~60-75% | Catalyzed by Pd or Cu |

| Salt formation | HCl gas | Ethanol/water | Room temperature | Quantitative | Purification by recrystallization |

Notes and Considerations

- Reaction Optimization: Reaction conditions such as temperature, solvent polarity, and catalyst loading significantly influence yields.

- Purification: Chromatography and recrystallization are essential for obtaining pure intermediates and final products.

- Safety: Methylating agents and HCl gas require appropriate handling under fume hoods and with protective equipment.

Q & A

Q. What synthetic routes are recommended for preparing 3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline hydrochloride in academic laboratories?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. For example:

- Step 1 : React 3-nitroaniline hydrochloride with 1-methyl-1H-benzodiazole-2-carboxylic acid under reductive amination conditions (e.g., using NaBHCN) to introduce the benzodiazole moiety .

- Step 2 : Purify intermediates via recrystallization in ethanol/water mixtures. Final hydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous diethyl ether .

Key Considerations : Monitor reaction progress using TLC (chloroform:methanol, 7:3) and confirm purity via HPLC (>98%) .

Q. What spectroscopic and analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR in DMSO-d to identify aromatic protons (δ 6.8–8.2 ppm) and the methyl group on the benzodiazole (δ 3.2–3.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H] at m/z 256.2) .

- X-ray Crystallography : Employ SHELXL for structure refinement. Use TWIN and HKLF 5 commands to address twinning or data incompleteness .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for ventilation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and neutralize with sodium bicarbonate. Avoid aqueous washing to prevent hydrochloride dissociation .

Advanced Research Questions

Q. How can SHELXL resolve data contradictions in crystal structure refinement of this compound?

- Methodological Answer :

- Twinning : Use the TWIN command with a BASF parameter to refine twinned data. For partial hemihedral twinning, apply HKLF 5 to separate overlapping reflections .

- Disorder Modeling : Refine disordered solvent or counterions using PART and SUMP instructions. Apply ISOR restraints to stabilize anisotropic displacement parameters .

- Validation : Cross-verify with PLATON’s ADDSYM to detect missed symmetry operations .

Q. How does the benzodiazole moiety influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Electronic Effects : The electron-deficient benzodiazole ring withdraws electron density from the aniline group, lowering its pKa (use UV-Vis titration in pH 2–12 buffers) .

- Reactivity : The methyl group on the benzodiazole enhances steric hindrance, reducing nucleophilic substitution rates. Verify via competitive kinetic studies with substituted anilines .

Q. What computational strategies are recommended for studying reaction mechanisms involving this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level in Gaussian 16. Calculate Fukui indices to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects in explicit water using AMBER. Analyze hydrogen-bonding interactions with the hydrochloride counterion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.